molecular formula C5H3BCl2F5N B018696 N-Fluoro-3,5-dichloropyridinium tetrafluoroborate CAS No. 109705-15-9

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

Cat. No. B018696
CAS RN: 109705-15-9
M. Wt: 253.79 g/mol
InChI Key: OBHOZZINSSHTBN-UHFFFAOYSA-N
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Description

“N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is a chemical compound with the molecular formula C5H3BCl2F5N. It is an N-fluorinated compound and acts as an electrophilic fluorinating reagent .


Synthesis Analysis

The synthesis of “N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is reported to be from 3,5-Dichloropyridine . Controlled potential electrolysis of 1-fluoropyridinium tetrafluoroborate has been reported to afford pyridine, 2-fluoropyridine, and 2-acetamidopyridine .


Molecular Structure Analysis

The molecular weight of “N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is 253.79 g/mol . The InChIKey of the compound is OBHOZZINSSHTBN-UHFFFAOYSA-N . The canonical SMILES representation of the compound is B-(F)(F)F.C1=C(C=N+F)Cl .


Chemical Reactions Analysis

“N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is an electrophilic fluorinating reagent . It is used in the fluorination of electron-rich organic compounds under mild reaction conditions .


Physical And Chemical Properties Analysis

“N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is soluble in H2O and polar organic solvents (MeCN 0.16 g/mL at 25°C), and insoluble in nonpolar organic solvents . The compound has a melting point of 203–205°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

This compound plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties .

Preparation of Aryl Fluorides

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is used in the preparation of aryl fluorides . The fluorination power of N-fluoropyridinium salts is closely dependent on the electron density of the nitrogen atom of the pyridine ring .

Fluorination of Anisole

This compound is used in the fluorination of anisole . Powerful reagents are suitable for the fluorination of less reactive substrates, while less powerful reagents are suitable for the fluorination of reactive substrates to minimize side reactions .

Synthesis of N-Phenylcarbamate

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is used in the synthesis of N-phenylcarbamate . This compound is more reactive than acetanilide .

Development of Fluorinated Medicinal and Agrochemical Candidates

The compound is used in the development of fluorinated medicinal and agrochemical candidates . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Synthesis of 2,6-Dichloro-1-Fluoro-Pyridinium Tetrafluoroborate

The compound is used in the in-situ generation of 2,6-dichloro-1-fluoro-pyridinium tetrafluoroborate . This process involves the use of F2 gas (10% in N2) and its telescoped downstream electrophilic fluorination reaction with enamine 3 as a model compound .

Mechanism of Action

Target of Action

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate, also known as 3,5-dichloro-1-fluoropyridin-1-ium tetrafluoroborate, is a fluorinating reagent . It is primarily used to introduce a fluorine atom into organic molecules, making the organic molecules its primary targets. The role of this compound is to facilitate the fluorination of these organic molecules, which can significantly alter their chemical properties and reactivity.

Mode of Action

The compound interacts with its targets (organic molecules) through a process known as fluorination . Fluorination is the introduction of a fluorine atom into an organic molecule. The fluorine atom, being highly electronegative, can significantly alter the chemical properties and reactivity of the organic molecule. This can result in changes in the molecule’s stability, reactivity, acidity, basicity, and other properties.

Action Environment

The action, efficacy, and stability of N-Fluoro-3,5-dichloropyridinium tetrafluoroborate can be influenced by various environmental factors. These can include the presence of other chemicals, the pH of the environment, temperature, and other conditions. In general, the compound is stable under normal laboratory conditions .

properties

IUPAC Name

3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHOZZINSSHTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BCl2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371979
Record name N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

CAS RN

109705-15-9
Record name N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109705-15-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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